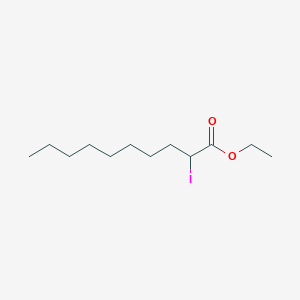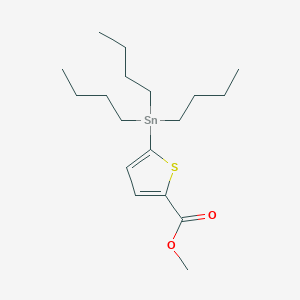
3,3,4,4,5,5,5-Heptafluoro-1-pyridin-2-ylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,5,5,5-Heptafluoro-1-pyridin-2-ylpentan-2-one: is a fluorinated organic compound with the molecular formula C10H6F7NO . It is characterized by the presence of a pyridine ring and a heptafluorinated pentanone chain. This compound is known for its high chemical stability and unique properties due to the presence of multiple fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,5-Heptafluoro-1-pyridin-2-ylpentan-2-one typically involves the reaction of 2-methylpyridine with heptafluoropropyl iodide under specific conditions. The reaction is carried out in the presence of a strong base such as potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an inert atmosphere to prevent any side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium cyanide
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3,3,4,4,5,5,5-Heptafluoro-1-pyridin-2-ylpentan-2-one is used as a building block in the synthesis of various fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical stability and resistance to degradation .
Biology: In biological research, this compound is used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated nature allows for easy detection and quantification in biological systems .
Medicine: The presence of fluorine atoms can enhance the bioavailability and metabolic stability of drug candidates .
Industry: Industrially, this compound is used in the production of specialty polymers and coatings. Its high chemical stability and resistance to harsh conditions make it suitable for use in demanding applications .
Mécanisme D'action
The mechanism of action of 3,3,4,4,5,5,5-Heptafluoro-1-pyridin-2-ylpentan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The presence of fluorine atoms can enhance the binding affinity and specificity of the compound towards its targets .
Comparaison Avec Des Composés Similaires
- 1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene
- 3,3,4,4,5,5,5-Heptafluoro-1-pentene
- 1-Pentanethiol, 3,3,4,4,5,5,5-heptafluoro-
Comparison: Compared to these similar compounds, 3,3,4,4,5,5,5-Heptafluoro-1-pyridin-2-ylpentan-2-one is unique due to the presence of a pyridine ring, which imparts additional chemical properties and reactivity. The pyridine ring can participate in various chemical reactions, making the compound more versatile in synthetic applications .
Propriétés
Numéro CAS |
336-60-7 |
|---|---|
Formule moléculaire |
C10H6F7NO |
Poids moléculaire |
289.15 g/mol |
Nom IUPAC |
3,3,4,4,5,5,5-heptafluoro-1-pyridin-2-ylpentan-2-one |
InChI |
InChI=1S/C10H6F7NO/c11-8(12,9(13,14)10(15,16)17)7(19)5-6-3-1-2-4-18-6/h1-4H,5H2 |
Clé InChI |
UMAGRURZHCBKFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindol-2-yl]prop-2-en-1-one](/img/structure/B13993400.png)



![2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B13993417.png)

![3-Benzhydrylbicyclo[2.2.2]octan-2-one](/img/structure/B13993423.png)





